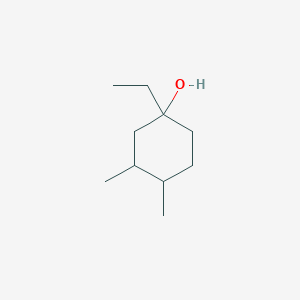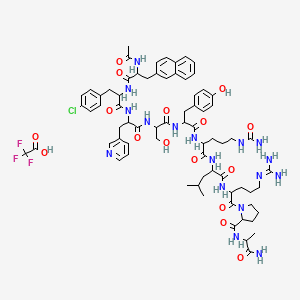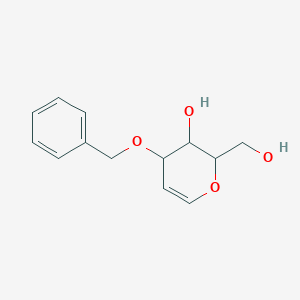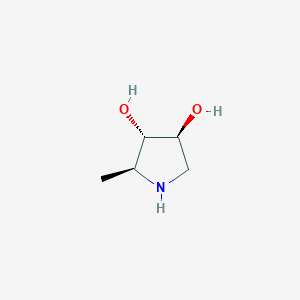
(R)-2-Methoxyphenyl glycidyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methoxyphenyl glycidyl ether is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glycidyl ether moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxyphenyl glycidyl ether typically involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate halohydrin, which is then dehydrochlorinated to yield the desired glycidyl ether. The reaction conditions often include the use of sodium hydroxide as the base and a solvent such as toluene .
Industrial Production Methods
Industrial production of ®-2-Methoxyphenyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methoxyphenyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert the glycidyl ether to alcohols.
Substitution: Nucleophilic substitution reactions can replace the glycidyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, alcohols, and substituted phenyl ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-2-Methoxyphenyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of epoxy resins, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ®-2-Methoxyphenyl glycidyl ether involves its interaction with various molecular targets. The glycidyl ether moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles such as proteins and nucleic acids. These interactions can result in the modification of biological molecules and the modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
®-Glycidyl methyl ether: Similar in structure but with a methyl group instead of a methoxyphenyl group.
Phenyl glycidyl ether: Lacks the methoxy group on the phenyl ring.
Benzyl glycidyl ether: Contains a benzyl group instead of a methoxyphenyl group.
Uniqueness
®-2-Methoxyphenyl glycidyl ether is unique due to the presence of both a methoxy group and a glycidyl ether moiety, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
61248-98-4 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m1/s1 |
Clave InChI |
RJNVSQLNEALZLC-MRVPVSSYSA-N |
SMILES isomérico |
COC1=CC=CC=C1OC[C@H]2CO2 |
SMILES canónico |
COC1=CC=CC=C1OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)


![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)






